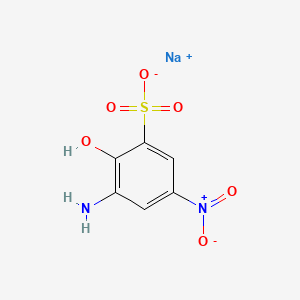

Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate

Description

Systematic IUPAC Nomenclature and CAS Registry Number (74525-32-9)

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , reflecting the substituents’ positions on the benzene ring. The numbering begins at the sulfonate group (-SO₃⁻Na⁺), located at position 1, with subsequent substituents assigned to positions 2 (hydroxy), 3 (amino), and 5 (nitro). The CAS Registry Number 74525-32-9 uniquely identifies this compound in chemical databases, distinguishing it from isomers such as sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate (CAS 85204-14-4).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅N₂O₆S·Na | |

| Molecular Weight | 256.17 g/mol | |

| CAS Registry Number | 74525-32-9 | |

| Synonyms | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, monosodium salt |

The sodium salt form arises from the deprotonation of the parent sulfonic acid, 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid, which itself has the CAS number 6362-52-3.

Structural Relationship to Benzenesulfonic Acid Derivatives

This compound belongs to the broader class of benzenesulfonic acid derivatives, characterized by a sulfonate group (-SO₃⁻) attached to a benzene ring. The structural uniqueness of this compound lies in the substitution pattern:

- Position 2 : A hydroxy group (-OH), which can participate in hydrogen bonding and tautomerism.

- Position 3 : An amino group (-NH₂), a strong electron-donating substituent that activates the ring toward electrophilic substitution.

- Position 5 : A nitro group (-NO₂), a powerful electron-withdrawing moiety that deactivates the ring and directs further substitution to meta positions.

Comparative analysis with related derivatives highlights the impact of substituent positioning. For example, 5-amino-2-hydroxy-3-nitrobenzenesulphonic acid (CAS 6362-52-3) features a nitro group at position 3 and an amino group at position 5, resulting in distinct electronic and reactivity profiles compared to the sodium salt discussed here.

Tautomeric Forms and Resonance Stabilization Mechanisms

The hydroxy group at position 2 enables keto-enol tautomerism , a phenomenon where the proton shifts between the oxygen atom of the hydroxy group and a neighboring carbon. In the enol form, the hydroxyl proton is retained, while the keto form involves a carbonyl group (C=O) and a double bond rearrangement. This tautomerism stabilizes the molecule through conjugation, extending the π-electron system across the aromatic ring.

Resonance effects further stabilize the molecule:

- Nitro Group Resonance : The nitro group withdraws electron density via resonance, delocalizing negative charge into the ring and sulfonate group. This interaction enhances the sulfonate group’s stability, making it a poor leaving group.

- Amino Group Resonance : The amino group donates electrons through resonance, increasing electron density at positions ortho and para to itself. This donation counterbalances the nitro group’s electron-withdrawing effects, creating a polarized electronic environment.

- Sulfonate Group Resonance : The sulfonate group’s three equivalent resonance structures distribute negative charge across three oxygen atoms, significantly stabilizing the anion and enhancing solubility in polar solvents.

The interplay of these effects results in a compound with unique reactivity, making it suitable for applications in pharmaceutical synthesis where controlled substitution patterns are critical.

Structure

3D Structure of Parent

Properties

CAS No. |

74525-32-9 |

|---|---|

Molecular Formula |

C6H5N2NaO6S |

Molecular Weight |

256.17 g/mol |

IUPAC Name |

sodium;3-amino-2-hydroxy-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H6N2O6S.Na/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14;/h1-2,9H,7H2,(H,12,13,14);/q;+1/p-1 |

InChI Key |

YOXRRZORGVMZEE-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-amino-2-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then neutralized with sodium hydroxide to obtain the sodium salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Conversion to diamino derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Dye Manufacturing

One of the primary applications of sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate is in the production of azo dyes. These dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability. The compound serves as a key intermediate in synthesizing various azo compounds, which are formed through diazotization reactions .

Pharmaceutical Development

This compound has been explored for its potential in pharmaceutical applications, particularly in developing anticancer drugs. Its derivatives have shown promise in targeting specific biological pathways involved in cancer progression .

Case Study: Anticancer Drug Development

- Compound Used : this compound derivatives.

- Objective : To evaluate cytotoxic effects on cancer cell lines.

- Findings : Certain derivatives exhibited significant antiproliferative activity against breast cancer cells.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for measuring analytes in biological samples. Its ability to form stable complexes with various substances allows for improved accuracy in assays, particularly those involving hemoglobin .

Case Study: Hemoglobin Measurement

- Method : Redox reaction involving this compound.

- Application : Accurate measurement of glycated hemoglobin levels in diabetic patients.

- Results : Enhanced reliability of results compared to conventional methods.

Rust Removal Agents

The compound is also employed as an effective rust remover in industrial settings. Its ability to chelate metal ions makes it useful for cleaning metal surfaces and preventing corrosion .

Electroplating

In the electroplating industry, this compound acts as a nickel-removing agent during the plating process. This application helps improve the quality of the electroplated surfaces by ensuring better adhesion and finish quality .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Dye Manufacturing | Azo dye synthesis | Vibrant colors and stability |

| Pharmaceutical Development | Anticancer drug intermediates | Targeting specific cancer pathways |

| Analytical Chemistry | Hemoglobin measurement | Improved assay reliability |

| Industrial Cleaning | Rust removal agents | Effective metal surface cleaning |

| Electroplating | Nickel removal during plating | Enhanced surface quality |

Mechanism of Action

The mechanism of action of Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Sodium 2-amino-5-chlorobenzenesulfonate

Key Properties

Comparison

- Reactivity : The chloro group is less electron-withdrawing than nitro, reducing acidity compared to the nitro-substituted compound.

- Applications : Used in agrochemicals and corrosion inhibitors, where halogenated aromatics are preferred.

- Solubility : Similar water solubility due to the sodium counterion, but lower polarity than the nitro analogue.

Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate

Key Properties

Comparison

- Counterion Effect : Ammonium salts generally exhibit lower thermal stability and higher hygroscopicity than sodium salts, limiting industrial use.

- Solubility : Moderately soluble in water but less than sodium derivatives due to ammonium’s weaker ionic character.

- Applications : Niche use in analytical chemistry as a pH-sensitive reagent.

Sodium 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)benzenesulfonate

Key Properties

Comparison

- Molecular Weight : Higher (~450–500 g/mol) due to bulky substituents.

- Applications : Specialized in high-performance dyes (azo linkages) and as a catalyst in cross-coupling reactions.

- Solubility : Reduced water solubility compared to simpler sulfonates due to hydrophobic aromatic groups.

Comparative Data Table

Research Findings and Functional Insights

- Electron Effects: The nitro group in this compound enhances acidity (pKa ~2.5 for the hydroxyl group) compared to chloro analogues (pKa ~4.5).

- Coordination Chemistry : The hydroxyl and sulfonate groups enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺), making it valuable in catalysis.

- Thermal Stability : Sodium salts exhibit superior stability (decomposition >250°C) vs. ammonium analogues (<150°C).

Biological Activity

Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate, commonly referred to as a nitrobenzenesulfonic acid derivative, has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its nitro group, amino group, and hydroxyl group attached to a benzene ring, contributing to its unique reactivity and biological interactions. The compound's molecular formula is CHNOS, with a molecular weight of approximately 218.19 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress in various biological systems. This activity has been demonstrated through assays measuring the reduction of reactive oxygen species (ROS) in cellular models.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, such as α-glucosidase. This inhibition can lead to decreased glucose absorption, making it a candidate for diabetes management .

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism involves the generation of free radicals and subsequent apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Effects

A study conducted on human fibroblast cell lines demonstrated that this compound significantly reduced oxidative stress markers. The results indicated a dose-dependent decrease in malondialdehyde (MDA) levels, suggesting effective antioxidant action .

Case Study 2: Enzyme Inhibition

In a comparative study on α-glucosidase inhibitors, this compound exhibited superior inhibitory activity compared to traditional antidiabetic agents like acarbose. The IC50 value was determined to be lower than that of acarbose, indicating its potential as an effective therapeutic agent for managing postprandial hyperglycemia .

Case Study 3: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines revealed that this compound induced significant cytotoxic effects. The compound was found to activate apoptotic pathways, leading to increased caspase activity and DNA fragmentation in treated cells .

Q & A

Q. What are the optimal synthetic routes for Sodium 3-amino-2-hydroxy-5-nitrobenzenesulphonate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

- Sulfonation : Introduce the sulfonic acid group via sulfuric acid under controlled temperatures (60–80°C) to avoid over-sulfonation .

- Nitration : Position the nitro group at the 5-position using nitric acid in a polar solvent, ensuring regioselectivity through steric and electronic effects .

- Amino/Hydroxy Group Introduction : Reduce a nitro group to an amine (if applicable) or employ diazotization for hydroxy group placement . Key Variables : Temperature control during sulfonation (prevents side reactions) and solvent polarity during nitration (directs nitro group positioning).

Q. What analytical methods are validated for purity assessment and structural confirmation?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH 2.5 adjusted with phosphoric acid) for resolving sulfonated derivatives. Retention times for related sulfonamides range from 5–15 minutes under these conditions .

- Spectroscopy :

- FT-IR : Confirm sulfonate (-SO₃⁻) at ~1040 cm⁻¹, nitro (-NO₂) at ~1520 cm⁻¹, and hydroxyl (-OH) at ~3400 cm⁻¹ .

- NMR : Aromatic protons adjacent to nitro groups show deshielding (δ 8.1–8.5 ppm in D₂O) .

Q. How do the functional groups (amino, hydroxy, nitro, sulfonate) influence its chemical behavior?

- Electron-Withdrawing Effects : The nitro group deactivates the ring, reducing electrophilic substitution but enhancing stability toward oxidation .

- Hydroxy/Amino Synergy : The para-positioned amino and hydroxy groups enable chelation with metal ions or participation in Schiff base formation .

- Sulfonate Solubility : Enhances hydrophilicity, making aqueous reaction systems feasible .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Case Example : Discrepancies in NMR integration ratios may arise from tautomerism between amino-hydroxy and keto forms. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .

- Mass Spectrometry : High-resolution MS (HRMS) differentiates between sodium adducts ([M+Na]⁺) and protonated forms ([M+H]⁺), critical for accurate molecular weight confirmation .

Q. What strategies mitigate degradation during long-term storage or experimental use?

- pH-Dependent Stability : The compound is stable in neutral to slightly acidic conditions (pH 5–7). Avoid alkaline environments (pH > 8), which promote sulfonate hydrolysis .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro group photoreduction .

Q. How does the compound behave in coupling reactions (e.g., diazonium salt formation)?

- Diazotization : The amino group reacts with nitrous acid (HNO₂) at 0–5°C to form a diazonium intermediate, which couples with electron-rich aromatics (e.g., phenols).

- Side Reactions : Competing sulfonate displacement is minimized by using low temperatures and short reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.